molecular formula C22H24N4O3 B2435767 4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-36-7

4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2435767
CAS No.: 2097923-36-7
M. Wt: 392.459
InChI Key: AWVGZFAVPBKUNB-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study focused on molecular interactions and the development of pharmacophore models for cannabinoid receptor ligands, demonstrating the importance of structural conformation for binding interactions with receptors. This highlights the potential application of similar compounds in the development of receptor-specific drugs, emphasizing the role of structural features in drug-receptor interactions (Shim et al., 2002).

Synthesis and Derivative Formation

Another study explored the acylation of fulleropyrrolidine derivatives, leading to the formation of various fullerene derivatives. This type of research underlines the synthetic versatility of piperazine and pyrrolidine derivatives, indicating their utility in creating complex molecules with potential applications ranging from materials science to pharmaceuticals (Zhang et al., 2002).

Structural Analysis and Drug Design

Research on the structure of similar compounds can provide insights into their potential as drug candidates. For example, studies involving the synthesis and anticonvulsant activity of pyrrolidine diones demonstrate the application of structural analysis in drug design, particularly in identifying compounds with therapeutic potential for neurological disorders (Kamiński et al., 2011).

Molecular Docking and Screening

Molecular docking and screening studies, such as those investigating novel pyridine derivatives, are crucial for understanding how these compounds interact with biological targets. This research can lead to the discovery of new drugs by identifying compounds with favorable interactions with specific proteins or enzymes (Flefel et al., 2018).

Antimicrobial Activity

Thiazolidinone derivatives synthesized from triazine-based compounds, linked with piperazine, demonstrate significant antimicrobial activity. This suggests the potential of similar chemical entities in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Patel et al., 2012).

Properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-5-6-18(10-16(15)2)26-13-17(11-20(26)27)22(29)24-8-9-25(21(28)14-24)19-4-3-7-23-12-19/h3-7,10,12,17H,8-9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVGZFAVPBKUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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